N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.391. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is a compound that has been explored in various synthetic and chemical property studies. Its synthesis involves sophisticated chemical reactions that highlight its potential in creating pharmaceutically relevant molecules. For instance, the Claisen—Eschenmoser reaction has been utilized for synthesizing N,N-dimethylacetamide derivatives, showcasing the compound's versatility in organic synthesis (Mukhanova et al., 2007). Additionally, studies on p-Methoxy- and 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salts demonstrate the compound's role in generating N-alkylacetamides, further underscoring its significance in pharmaceutical product development (Sakai et al., 2022).
Photovoltaic and Optical Applications
Research into benzothiazolinone acetamide analogs has opened new avenues in photovoltaic efficiency and optical applications. These studies have shown that certain acetamide derivatives exhibit promising characteristics for use in dye-sensitized solar cells (DSSCs), with good light harvesting efficiency and the potential for application in photovoltaic cells. The non-linear optical (NLO) activities of these compounds have also been explored, providing insights into their utility in advanced optical technologies (Mary et al., 2020).
Potential Pesticide Development
The exploration of N-derivatives of various acetamides for potential pesticide applications is another area of significant research interest. X-ray powder diffraction characterization of these compounds has laid the groundwork for their development as pesticides, offering a new perspective on pest management strategies (Olszewska et al., 2011).
Anticonvulsant Activity and Medicinal Chemistry
The synthesis and evaluation of acetamide derivatives for anticonvulsant activity represent a critical area of medicinal chemistry research. By synthesizing a variety of benzothiazole and benzofuran-acetamide derivatives, researchers have assessed their potential as anticonvulsant agents, contributing to the development of new therapeutic options for epilepsy (Shakya et al., 2016).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12-5-7-16-14(11-25-20(16)13(12)2)9-19(22)21-17-8-6-15(23-3)10-18(17)24-4/h5-8,10-11H,9H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAGNOBAFAJICM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(C=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.